Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate chemical properties
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and versatile substitution patterns make it a cornerstone for the development of novel therapeutic agents and functional materials. Compounds incorporating this core have shown a wide range of biological activities, including antitubercular, anti-inflammatory, and kinase inhibitory effects.[1][2][3] This guide provides a comprehensive technical overview of a specific, functionalized derivative: Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate .
This document will delve into the core chemical properties, spectroscopic signatures, synthesis, and predicted reactivity of this compound. By synthesizing data from closely related analogs and foundational chemical principles, this guide aims to serve as a critical resource for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their work. We will explore the causality behind its reactivity and provide a framework for its strategic application in complex molecule synthesis.
Core Chemical and Physical Properties
While specific experimental data for Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is not extensively published, we can extrapolate its properties from its constituent parts and closely related analogs. The molecule consists of a pyrazolo[1,5-a]pyridine core, substituted with a bromine atom at the 7-position and a methyl carboxylate group at the 2-position.
| Property | Value (Predicted or from Analogs) | Source / Justification |
| CAS Number | 1199773-10-7 | - |
| Molecular Formula | C₉H₇BrN₂O₂ | Calculated |
| Molecular Weight | 255.07 g/mol | Calculated from formula.[4][5] |
| Appearance | Likely a white to off-white solid | General property of similar small organic molecules. |
| Melting Point | Not available. Expected to be a solid at room temp. | Based on related solids like 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.[6] |
| Solubility | Soluble in common organic solvents (DCM, THF, DMSO, DMF). Poorly soluble in water. | Predicted based on structure (aromatic, ester functionality). |
| LogP | ~2.0 - 2.5 | Estimated based on analogs like 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (LogP 2.13).[6] |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for structure verification. The expected signatures for Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate are as follows:
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will be characterized by distinct signals in the aromatic region corresponding to the heterocyclic core and a singlet in the aliphatic region for the methyl ester.
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Pyridine Ring Protons (H5, H6): These protons will appear as doublets or doublet of doublets in the downfield region (δ 7.0-9.0 ppm). The bromine at C7 will influence the chemical shift of H6.
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Pyrazole Ring Proton (H3): This will likely be a singlet further downfield (δ ~8.0-8.5 ppm), influenced by the adjacent ester group.
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Methyl Ester Protons (-OCH₃): A characteristic singlet will appear around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will show nine distinct signals.
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Carbonyl Carbon (C=O): The ester carbonyl will be the most downfield signal, typically in the δ 160-165 ppm range.
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Aromatic Carbons: The carbons of the fused ring system will appear between δ 100-150 ppm. The carbon bearing the bromine (C7) will be significantly shifted.
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Methyl Ester Carbon (-OCH₃): This aliphatic carbon will appear upfield, around δ 52-55 ppm.
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
Synthesis and Reactivity
The synthetic utility of this molecule stems from its three key functional handles: the C7-bromine, the ester at C2, and the heterocyclic core itself.
Proposed Synthesis
A common and effective method for constructing the pyrazolo[1,5-a]pyridine scaffold is the 1,3-dipolar cycloaddition reaction.[3] The synthesis would likely proceed via the N-amination of a substituted pyridine followed by cyclization with a suitable propiolate.
Protocol Outline:
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N-Amination: 4-Bromopyridine is reacted with an N-aminating agent such as O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) to form the corresponding 1-amino-4-bromopyridinium salt.
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Cycloaddition: The resulting aminopyridinium salt is treated with methyl propiolate in the presence of a base (e.g., potassium carbonate). This initiates a 1,3-dipolar cycloaddition followed by aromatization to yield the final product. This method offers excellent regiocontrol.[7][8]
Chemical Reactivity and Synthetic Applications
The molecule is a versatile intermediate for further functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C7-Br position and transformations of the C2-ester.
A. Palladium-Catalyzed Cross-Coupling at C7: The C7-bromo substituent is the primary site for diversification. Its position on the pyridine ring makes it highly amenable to a variety of standard cross-coupling reactions.[1]
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl groups. This is a robust method for creating C-C bonds.
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Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst system introduces alkynyl functionalities, which can be further elaborated.
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines, providing access to a diverse library of substituted anilines and related structures.
B. Transformations of the C2-Ester: The methyl ester at the 2-position provides another avenue for modification.
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Saponification: Standard hydrolysis conditions (e.g., LiOH or NaOH in a water/THF mixture) will convert the ester to the corresponding carboxylic acid, 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.[6][9] This acid is a key intermediate for amide bond formation.
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Amidation: The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to generate a library of amides. This approach has been successfully used to develop potent antitubercular agents based on the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold.[3]
Potential Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine core is a well-established pharmacophore. The title compound serves as an ideal starting point for creating focused libraries for screening.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds in the ATP pocket of the enzyme. The ability to diversify the C7 position allows for probing interactions with the solvent-exposed region of the kinase.
-
Antitubercular Agents: As demonstrated by related structures, the pyrazolo[1,5-a]pyridine carboxamide motif is a promising scaffold for developing new anti-Mycobacterium tuberculosis (Mtb) agents.[3]
-
CNS-Active Agents: The scaffold has been explored for developing agents targeting central nervous system receptors.[1]
Safety and Handling
-
Hazard Identification: While specific toxicity data is unavailable, this compound should be handled as a potentially hazardous chemical. Brominated aromatic compounds can be irritants.
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
Conclusion
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a highly valuable and versatile building block for chemical synthesis and drug discovery. Its strategic placement of a bromine atom and a methyl ester on the privileged pyrazolo[1,5-a]pyridine scaffold provides two orthogonal handles for molecular elaboration. Through well-established synthetic protocols such as palladium-catalyzed cross-coupling and amide bond formation, this compound serves as an excellent starting point for the rapid generation of diverse chemical libraries. Its potential to yield novel kinase inhibitors, antitubercular agents, and other biologically active molecules makes it a compound of significant interest for the modern medicinal chemist.
References
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[9] Chemical Substance Information. 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. Available from:
[6] Guidechem. 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid 1363383-09-8. Available from:
[4] Fisher Scientific. methyl 6-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 1 gram. Available from:
[5] PubChem. Methyl 6-bromopyrazolo(1,5-a)pyridine-3-carboxylate. Available from:
[7] ACS Publications. Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available from:
[1] Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. Available from:
[2] Arabian Journal of Chemistry. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Available from:
[3] PMC. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Available from:
[8] ACS Publications. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available from:
[10] Echemi.com. Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester Safety Data Sheets. Available from:
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